Junipediol B 8-O-glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Junipediol B 8-O-glucoside is a phenylpropane that is extracted from the above-ground parts of Juniperus formosana . It is used for reference standards, pharmacological research, and as an inhibitor .

Molecular Structure Analysis

This compound has a molecular formula of C16H22O9 . It contains a total of 49 bonds, including 27 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 5 hydroxyl groups, 2 primary alcohols, 3 secondary alcohols, 2 aliphatic ethers, and 2 aromatic ethers .Physical And Chemical Properties Analysis

This compound is an oil . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc . The molecular weight of this compound is 358.3 g/mol .Aplicaciones Científicas De Investigación

Glucosinolates and Their Bioactive Compounds

Junipediol B 8-O-glucoside may not have been directly studied in the provided research; however, glucosinolates, a class of compounds with similar glucoside structures, have been extensively researched for their health benefits. Glucosinolates and their hydrolysis products (GSHPs) are recognized for their roles in human, animal, and plant health, including disease therapy and prevention, and as bioactive compounds in the food industry. These compounds are primarily investigated in vitro for their anticancer and antimicrobial properties. Enhancing the levels of GS/GSHP in plants through biotic/abiotic stresses and phytohormone application has shown promise in improving their bioavailability and bioactivity, emphasizing the need for further exploration of GS-rich sources for natural bioactive compounds (Maina et al., 2020).

Glucosinolates' Chemical Diversity and Biological Applications

The chemical diversity of glucosinolates, with over 120 different types identified, underscores their potential therapeutic applications. These compounds, found in various edible species, are investigated for their fungicidal, bacteriocidal, nematocidal, and allelopathic properties. Moreover, their cancer chemoprotective attributes have garnered significant research interest. This highlights the broad spectrum of potential applications of glucosinolates and their breakdown products in developing dietary or pharmacological agents for health promotion and disease prevention (Fahey et al., 2001).

Safety and Hazards

When handling Junipediol B 8-O-glucoside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Análisis Bioquímico

Biochemical Properties

Junipediol B 8-O-glucoside plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with β-glucosidases, which are enzymes that hydrolyze glycosidic bonds to release nonreducing terminal glucosyl residues from glycosides and oligosaccharides . These interactions are crucial for the metabolism of glycosides and the regulation of various biochemical pathways.

Cellular Effects

This compound exerts multiple effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the antioxidant activities in cells, which can lead to changes in cellular metabolism and gene expression . These effects are essential for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, this compound has been found to interact with glycoside hydrolases, influencing their activity and thereby affecting the metabolism of glycosides . These interactions are critical for understanding the compound’s biochemical and pharmacological properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for up to three years in powder form

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For example, a dosage of 10 mg/kg in animal models has been used to study its effects, with the working solution concentration being 2 mg/mL . Understanding the dosage effects is crucial for determining the therapeutic window and potential toxicity of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It has been shown to influence the biosynthesis of flavonoids and other secondary metabolites . These interactions are essential for understanding the compound’s role in metabolic flux and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These processes are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Propiedades

IUPAC Name |

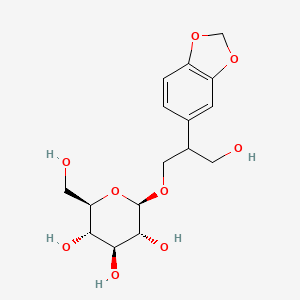

(2R,3R,4S,5S,6R)-2-[2-(1,3-benzodioxol-5-yl)-3-hydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O9/c17-4-9(8-1-2-10-11(3-8)24-7-23-10)6-22-16-15(21)14(20)13(19)12(5-18)25-16/h1-3,9,12-21H,4-7H2/t9?,12-,13-,14+,15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZGDKAOATWZIG-YLHHEPAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CO)COC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)C(CO)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.